N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]pyridine-2-carbohydrazide
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Overview
Description
N’-(2-hydroxy-3-methoxybenzylidene)-2-pyridinecarbohydrazide is a hydrazone derivative known for its versatile applications in various fields of chemistry and biology. This compound is characterized by the presence of a Schiff base linkage, which is formed by the condensation of an aldehyde or ketone with a primary amine. The presence of both hydroxyl and methoxy groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-hydroxy-3-methoxybenzylidene)-2-pyridinecarbohydrazide typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 2-pyridinecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base linkage, resulting in the desired hydrazone compound.
Industrial Production Methods
While specific industrial production methods for N’-(2-hydroxy-3-methoxybenzylidene)-2-pyridinecarbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(2-hydroxy-3-methoxybenzylidene)-2-pyridinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the Schiff base linkage.
Substitution: The hydroxyl and methoxy groups in the compound can undergo substitution reactions with appropriate reagents, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Halogenating agents, alkylating agents; reactions are conducted under mild to moderate conditions depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced hydrazone derivatives.
Substitution: Substituted hydrazone compounds with modified hydroxyl or methoxy groups.
Scientific Research Applications
N’-(2-hydroxy-3-methoxybenzylidene)-2-pyridinecarbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antioxidant activities, making it a candidate for developing new therapeutic agents.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical transformations.
Mechanism of Action
The mechanism of action of N’-(2-hydroxy-3-methoxybenzylidene)-2-pyridinecarbohydrazide involves its ability to form stable complexes with metal ions through coordination with the nitrogen and oxygen atoms in its structure. These metal complexes can exhibit catalytic activity, facilitating various chemical reactions. Additionally, the compound’s Schiff base linkage allows it to interact with biological targets, potentially inhibiting microbial growth or scavenging free radicals.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-hydroxy-3-methoxybenzylidene)benzohydrazide
- N’-(2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide
- N’-(2-hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide
Uniqueness
N’-(2-hydroxy-3-methoxybenzylidene)-2-pyridinecarbohydrazide is unique due to the presence of the pyridine ring, which enhances its coordination ability with metal ions compared to similar compounds
Properties
CAS No. |
880252-05-1 |
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Molecular Formula |
C14H13N3O3 |
Molecular Weight |
271.27g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H13N3O3/c1-20-12-7-4-5-10(13(12)18)9-16-17-14(19)11-6-2-3-8-15-11/h2-9,18H,1H3,(H,17,19)/b16-9+ |
InChI Key |
UXQJAGOTBSVQHB-CXUHLZMHSA-N |
SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
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